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Compound of Interest

Compound Name: 6-Methylnicotinamide Iodide

Cat. No.: B1161755

Get Quote

Executive Summary
This document provides a validated protocol for the synthesis of 1,6-dimethyl-3-

carbamoylpyridinium iodide via the Menshutkin reaction. As a structural analog of the

endogenous metabolite

-methylnicotinamide (MNA), this compound is of significant interest in Structure-Activity
Relationship (SAR) studies targeting the Nicotinamide N-methyltransferase (NNMT) pathway
and NAD+ salvage mechanics.

The protocol utilizes a precipitation-driven equilibrium shift in acetone, ensuring high yield and

simplified downstream processing. Critical emphasis is placed on the management of Methyl

Iodide (MeI), a volatile carcinogen.

Chemical Basis & Reaction Mechanism[1]
The Target Molecule

IUPAC Name: 1,6-Dimethyl-3-carbamoylpyridinium iodide

Core Scaffold: Pyridinium salt[1]
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Precursor: 6-Methylnicotinamide (CAS: 6960-22-1)

Reagent: Iodomethane (Methyl Iodide)

Mechanistic Insight
The synthesis proceeds via an

Nucleophilic Substitution (Menshutkin reaction).

Nucleophile: The lone pair on the pyridine nitrogen of 6-methylnicotinamide.

Electrophile: The methyl group of iodomethane.

Electronic Effect: The methyl group at the C6 position of the pyridine ring exerts a positive

inductive effect (+I). This increases the electron density at the ring nitrogen compared to

unsubstituted nicotinamide, theoretically enhancing nucleophilicity and reaction rate.

Thermodynamics: The formation of the ionic crystal lattice from neutral reactants provides

the thermodynamic driving force. Using a non-polar/moderately polar solvent (acetone)

where the ionic product is insoluble precipitates the product, driving the equilibrium forward

(Le Chatelier’s principle).

Reaction Pathway Diagram
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Caption: Fig 1. Mechanistic pathway of the Menshutkin reaction driving the formation of the

quaternary ammonium salt.

Safety & Handling (CRITICAL)
WARNING: This protocol involves Methyl Iodide (MeI), a volatile liquid (bp 42°C) that is a

suspected human carcinogen and a potent neurotoxin.

Containment: All operations must be performed in a functioning fume hood.

PPE: Double nitrile gloves (MeI penetrates latex instantly), lab coat, and safety goggles.

Quenching: Keep a solution of 10% aqueous ammonia or ethanolamine nearby to neutralize

spills by converting MeI to non-volatile amines.

Light Sensitivity: Iodide salts can oxidize to iodine (

) upon light exposure, turning the product yellow. Perform reactions in amber glassware or
wrapped in foil.
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Experimental Protocol
Materials Checklist

Reagent/Solvent Purity Role Notes

6-Methylnicotinamide >98% Substrate
Dry under vacuum if

hygroscopic.

Iodomethane (MeI) >99% Methylating Agent
Store at 4°C;

extremely volatile.

Acetone Anhydrous Solvent
Drives precipitation of

product.

Ethanol (Absolute) ACS Grade Recrystallization For purification.

Diethyl Ether ACS Grade Wash Solvent
Removes unreacted

MeI.

Synthesis Procedure (Standard Scale: 10 mmol)
Dissolution:

In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.36 g (10

mmol) of 6-methylnicotinamide in 15 mL of anhydrous acetone.

Note: If solubility is poor, mild warming (30°C) can be used, but cool back to Room

Temperature (RT) before adding MeI.

Addition of Electrophile:

Add 0.93 mL (15 mmol, 1.5 eq) of Iodomethane dropwise via syringe.

Why 1.5 eq? MeI is volatile; excess ensures reaction completion despite potential

evaporation losses.

Reaction:

Attach a reflux condenser (circulating chilled water <10°C is recommended due to MeI

volatility).
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Protect the flask from light (aluminum foil wrap).

Heat the mixture to a gentle reflux (~45°C) for 4 to 6 hours.

Observation: A white to pale-yellow precipitate should begin forming within the first hour.

Isolation:

Cool the reaction mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

Filter the solid using a sintered glass funnel (vacuum filtration).

Wash 1: Wash the filter cake with 5 mL of cold acetone.

Wash 2: Wash with 10 mL of diethyl ether to remove trace MeI and acetone.

Purification (Recrystallization)
Direct filtration usually yields >95% purity. For pharmaceutical grade (>99%), recrystallization is

required.

Dissolve the crude solid in the minimum amount of hot Absolute Ethanol (~70°C).

Add Methanol dropwise if solubility is insufficient.

Allow the solution to cool slowly to RT, then place in a fridge (4°C) overnight.

Filter the crystals and dry under high vacuum at 40°C for 6 hours.

Storage: Store in a desiccator protected from light.

Workflow Visualization
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Caption: Fig 2. Operational workflow for the synthesis and purification of 6-Methylnicotinamide

Methiodide.
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Characterization & Quality Control
Expected Analytical Data

Method Expected Result Interpretation

Appearance
White to off-white crystalline

solid

Yellowing indicates free iodine

(

) contamination.

Melting Point >200°C (Decomposition)

Ionic lattices typically have

high MPs; distinct from

precursor (197°C).

1H NMR (DMSO-d6) New singlet ~4.3-4.4 ppm (3H)
Corresponds to the

-CH3 group.

1H NMR (Aromatic) Downfield shift

The positive charge on

Nitrogen deshields ring

protons compared to SM.

Solubility
Soluble: Water, DMSO, MeOH.

Insoluble: Acetone, Ether.
Confirms salt formation.

Troubleshooting Guide
Problem: Product is yellow/orange.

Cause: Oxidation of iodide to iodine.

Fix: Wash the solid with a small amount of acetone containing a trace of sodium

thiosulfate (though this introduces Na salts), or simply recrystallize from ethanol which

often leaves iodine in the mother liquor.

Problem: No precipitate forms.

Cause: Too much solvent or reaction incomplete.

Fix: Evaporate 50% of the acetone and cool to -20°C. Add diethyl ether to force

precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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